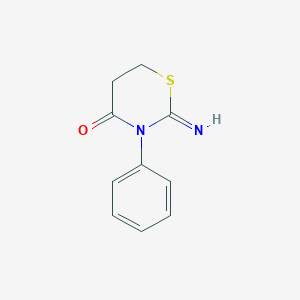
2-Imino-3-phenyl-1,3-thiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-3-phenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and medicinal applications. This compound features a six-membered ring containing nitrogen and sulfur atoms, which are crucial for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-phenyl-1,3-thiazinan-4-one typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of organic electrochemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving electrogenerated bases suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-3-phenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazine compounds .
Aplicaciones Científicas De Investigación
2-Imino-3-phenyl-1,3-thiazinan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes like CB1 cannabinoid receptor and 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1), making it a candidate for studying metabolic and neurological disorders
Mecanismo De Acción
The mechanism of action of 2-Imino-3-phenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, it binds to the CB1 cannabinoid receptor and 11 βHSD1 enzyme, inhibiting their activity. This inhibition can modulate various biological pathways, including those involved in metabolic regulation and neurological function . Molecular docking and dynamics simulations have provided insights into the binding interactions and stability of the compound within these targets .
Comparación Con Compuestos Similares
Similar Compounds
Thioxopyrimidinones: Used as antiallergic and anticancer agents.
Dihydropyrimidinones: Known for their antibacterial, antifungal, antiviral, antimalarial, anticancer, and antihypertensive activities.
Uniqueness
2-Imino-3-phenyl-1,3-thiazinan-4-one stands out due to its specific inhibitory effects on CB1 and 11 βHSD1, which are not commonly targeted by other similar compounds. This unique mechanism of action makes it a promising candidate for developing new therapeutic agents for metabolic and neurological disorders .
Propiedades
Número CAS |
22724-14-7 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-imino-3-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clave InChI |
PUZJWYWPYWTMEM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
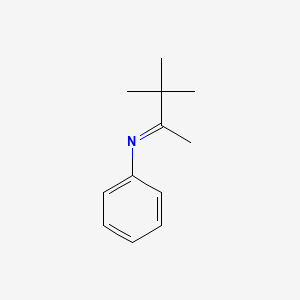
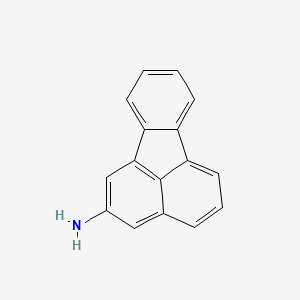
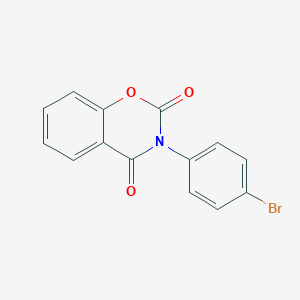



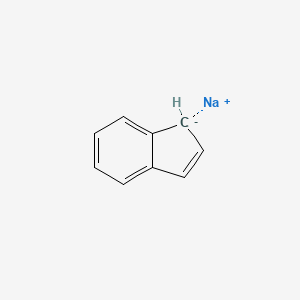
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)



![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

